L-Biotin-NH-5MP-Br
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Overview
Description
L-Biotin-NH-5MP-Br is a biotin-conjugated 5-methylene pyrrolone. This compound is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. It is commonly utilized in protein bioconjugation due to its ability to form stable bonds with cysteine residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Biotin-NH-5MP-Br involves the conjugation of biotin with 5-methylene pyrrolone. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conjugation with 5-Methylene Pyrrolone: The activated biotin is then reacted with 5-methylene pyrrolone under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
L-Biotin-NH-5MP-Br primarily undergoes thiol-specific reactions due to the presence of the 5-methylene pyrrolone moiety. These reactions include:
Substitution Reactions: The compound reacts with thiol groups in cysteine residues, forming stable thioether bonds.
Reversible Bioconjugation: The bioconjugation is reversible, allowing for controlled modification and de-modification of proteins.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine or glutathione.
Major Products Formed
The major products formed from these reactions are biotinylated proteins, which can be used for various biochemical assays and studies .
Scientific Research Applications
L-Biotin-NH-5MP-Br has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in protein labeling and modification studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated enzymes and other bioconjugates for industrial processes
Mechanism of Action
L-Biotin-NH-5MP-Br exerts its effects through thiol-specific bioconjugation. The 5-methylene pyrrolone moiety reacts with thiol groups in cysteine residues, forming stable thioether bonds. This modification can alter the function or localization of the target protein, enabling various biochemical and biophysical studies .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-COOH: Another biotinylated compound used for protein labeling.
Propargyl-PEG4-amine: Utilized for click chemistry applications.
N3-PEG6-COOH: Employed in bioconjugation reactions involving azide-alkyne cycloaddition.
Uniqueness
L-Biotin-NH-5MP-Br is unique due to its thiol-specific, reversible bioconjugation properties. This allows for controlled and specific modification of cysteine residues in proteins, making it highly valuable for protein engineering and biochemical studies .
Properties
Molecular Formula |
C15H19BrN4O3S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-bromo-5-methylidene-2-oxopyrrol-1-yl)pentanamide |
InChI |
InChI=1S/C15H19BrN4O3S/c1-8-6-9(16)14(22)20(8)19-12(21)5-3-2-4-11-13-10(7-24-11)17-15(23)18-13/h6,10-11,13H,1-5,7H2,(H,19,21)(H2,17,18,23)/t10-,11-,13-/m1/s1 |
InChI Key |
GEFDXQXFKPXHQS-NQBHXWOUSA-N |
Isomeric SMILES |
C=C1C=C(C(=O)N1NC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)Br |
Canonical SMILES |
C=C1C=C(C(=O)N1NC(=O)CCCCC2C3C(CS2)NC(=O)N3)Br |
Origin of Product |
United States |
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